molecular formula C8H8N2O B12866492 1-Benzofuran-4,6-diamine CAS No. 705928-19-4

1-Benzofuran-4,6-diamine

Cat. No.: B12866492
CAS No.: 705928-19-4
M. Wt: 148.16 g/mol
InChI Key: HFVOMTWTNZIGRD-UHFFFAOYSA-N
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Description

1-Benzofuran-4,6-diamine is a high-purity chemical reagent designed for advanced research and development applications, particularly in the field of medicinal chemistry. This compound features a benzofuran scaffold, which is a privileged structure in drug discovery due to its widespread presence in biologically active molecules and natural products. The benzofuran core is recognized for its remarkable structural modifiability and high bioavailability, making it an invaluable skeleton for the development of novel pharmacological agents . As a diamine-functionalized derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can leverage the amine groups for further chemical modifications, creating libraries of compounds for screening against various biological targets. Benzofuran derivatives have demonstrated a diverse array of pharmacological activities in scientific literature, including significant antitumor, antimicrobial, and antifungal properties . Some derivatives are being investigated as potent inhibitors of specific enzymes, such as human peptide deformylase (HsPDF), a potential target for novel antitumor agents . The structural features of this diamine make it a promising candidate for exploring structure-activity relationships (SAR) in the quest for new therapeutic leads. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, hazard, and disposal information. Important Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

CAS No.

705928-19-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-benzofuran-4,6-diamine

InChI

InChI=1S/C8H8N2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H,9-10H2

InChI Key

HFVOMTWTNZIGRD-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=CC(=C21)N)N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 1 Benzofuran 4,6 Diamine

Reactivity of the Benzofuran (B130515) Heterocycle

The benzofuran ring system is a privileged structure in medicinal chemistry and is known for its distinct reactivity. researchgate.net The electron-rich nature of the heterocycle makes it susceptible to electrophilic substitution and other functionalizations. While reactions on the unsubstituted benzofuran typically favor the C2 position, the substitution pattern of 1-Benzofuran-4,6-diamine, with two strongly electron-donating amino groups on the benzene (B151609) ring, significantly influences the regiochemical outcome of reactions.

Research on related benzofuran structures highlights common transformations of the heterocyclic core. Halogenation, for instance, is a critical step for introducing further functionality via transition-metal-catalyzed cross-coupling reactions. researchgate.net The Vilsmeier-Haack reaction can be used to introduce a formyl group, typically at the C2 or C3 position, providing a handle for further derivatization. researchgate.net

More advanced C–H functionalization techniques have been applied to benzofuran amides. For example, palladium-catalyzed C–H arylation using the 8-aminoquinoline (B160924) (AQ) directing group has been shown to selectively introduce aryl groups at the C3 position of benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This method demonstrates the possibility of targeting specific C-H bonds on the benzofuran ring, even in the presence of other functional groups. mdpi.com Furthermore, one-pot syntheses of fused benzofuranamines have been developed through transition-metal-free processes, constructing regioselective five-membered heterocycles in good yields. mdpi.com These studies underscore the inherent reactivity of the benzofuran skeleton, which can be precisely controlled to build molecular complexity.

Chemical Transformations of Amino Groups

The two primary amino groups of 1-Benzofuran-4,6-diamine are key sites for derivatization. Their nucleophilicity allows for a variety of standard transformations, including acylation, alkylation, and condensation, enabling the synthesis of a wide array of derivatives with potentially new chemical and physical properties.

Acylation Reactions

The acylation of the amino groups in diaminobenzofuran systems is a straightforward method for creating amides. This transformation can be controlled to achieve either partial or full derivatization of the available amino groups. A comprehensive study on the reactivity of the structurally similar 2,6-diamino-benzo[1,2-b:4,5-b′]difurane-3,7-dicarboxylic acid esters demonstrates the feasibility and selectivity of acylation. academie-sciences.fr

In this study, the diamino-benzodifuran derivatives were subjected to acylation using acetic anhydride (B1165640) and benzoyl chloride under different conditions to yield N,N'-diacylated and N,N,N',N'-tetraacylated products. The chemoselective synthesis of the N,N'-diacetyl and N,N'-dibenzoyl derivatives was readily achieved, highlighting the potential for regioselective functionalization. academie-sciences.fr This selective reactivity makes these diamino compounds excellent monomers for polymerization. academie-sciences.fr

Table 1: Acylation Reactions of Diamino-benzodifuran Derivatives academie-sciences.fr
Starting MaterialReagentProduct TypeYield
2,6-Diamino-benzo[1,2-b:4,5-b′]difuran-3,7-dicarboxylic acid, diethyl ester (1a)Acetic AnhydrideN,N,N',N'-TetraacetylHigh
2,6-Diamino-benzo[1,2-b:4,5-b′]difuran-3,7-dicarboxylic acid, diethyl ester (1a)Benzoyl ChlorideN,N,N',N'-TetrabenzoylHigh
2,6-Diamino-benzo[1,2-b:4,5-b′]difuran-3,7-dicarboxylic acid, diethyl ester (1a)Acetic Anhydride (controlled)N,N'-DiacetylGood
2,6-Diamino-benzo[1,2-b:4,5-b′]difuran-3,7-dicarboxylic acid, diethyl ester (1a)Benzoyl Chloride (controlled)N,N'-DibenzoylGood

Alkylation Reactions

Alkylation of the amino groups on the 1-Benzofuran-4,6-diamine scaffold introduces alkyl substituents, which can modify the compound's steric and electronic properties. The direct alkylation of aromatic amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential N- versus C-alkylation. However, modern synthetic methods offer pathways for regioselective alkylation. nih.gov

For related aminobenzofurans, alkylation has been performed on precursor molecules. For instance, phenolic precursors to 3-aminobenzofurans have been alkylated prior to the cyclization step that forms the benzofuran ring. scispace.com General methodologies for the N-alkylation of amino derivatives often utilize alcohols as the alkylating agent through a hydrogen autotransfer process, catalyzed by transition metals like ruthenium. Such processes can be highly selective for N-monoalkylation. google.com Solid-phase synthesis has also been employed for the regioselective alkylation at a specific nitrogen in a benzodiazepine (B76468) system, demonstrating that selective functionalization is achievable even in complex molecules. nih.gov

Condensation Reactions for Imine and Schiff Base Formation

The primary amino groups of 1-Benzofuran-4,6-diamine can readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. thieme-connect.denih.govscirp.org

The formation of Schiff bases from diaminobenzofurans has been documented. For example, NN'-bis-salicylidene-2,3-diaminobenzofuran is a known Schiff base ligand derived from the condensation of 2,3-diaminobenzofuran with two equivalents of salicylaldehyde. dss.go.thkoreascience.kr This demonstrates that both amino groups can react to form a bis-imine, creating a valuable tetradentate ligand capable of coordinating with metal ions. The reaction of 2-hydroxybenzaldehyde with aminophenols to give Schiff bases is a key step in the synthesis of other aminobenzofuran derivatives. thieme-connect.de The formation of the imine bond is a robust and widely used transformation in synthetic chemistry. alayen.edu.iq

Formation of Hybrid Architectures

The 1-Benzofuran-4,6-diamine core is a valuable building block for the construction of larger, more complex molecular architectures. Its bifunctional nature allows it to be incorporated into polymers or used in multicomponent reactions to rapidly assemble intricate polycyclic systems.

One significant application is in polymer synthesis. As shown with the analogous diaminobenzodifurans, the controlled diacylation of the amino groups produces monomers that can be polymerized to form novel polyamides. academie-sciences.fr These materials are of interest for potential applications in organic electronics. academie-sciences.fr

Furthermore, diaminobenzofuran moieties are key intermediates in the streamlined, modular synthesis of complex natural product substructures. In one strategy, a 2,3-diaminobenzofuran intermediate is formed through a cascade reaction involving a Strecker-type conversion followed by intramolecular cyclization. researchgate.net This intermediate is then used in a gold-promoted 6-endo cyclization to construct the core of saframycin alkaloids. researchgate.netbeilstein-journals.org This approach highlights how the diaminobenzofuran unit can serve as a linchpin in assembling complex, biologically relevant molecules. beilstein-journals.org

Regioselective Functionalization Studies

A primary challenge in the derivatization of 1-Benzofuran-4,6-diamine is achieving regioselectivity. The molecule contains several potential reaction sites: the C2, C3, C5, and C7 positions on the benzofuran ring, and the two non-equivalent amino groups at C4 and C6. The outcome of a reaction is determined by a combination of steric and electronic factors.

The amino groups are powerful activating groups that direct electrophilic aromatic substitution to the ortho and para positions. For 1-Benzofuran-4,6-diamine, this would strongly activate the C5 and C7 positions for electrophilic attack. Simultaneously, the inherent reactivity of the furan (B31954) ring favors substitution at C2 and C3. researchgate.net Research on the C-H arylation of benzofuran-2-carboxamides shows that with the use of a directing group, functionalization can be selectively guided to the C3 position. mdpi.com

Controlling the degree of functionalization on the amino groups is also a key aspect of regioselectivity. As demonstrated in acylation studies of related diaminobenzodifurans, it is possible to selectively form di-acylated products over tetra-acylated ones by controlling reaction conditions. academie-sciences.fr This suggests that the reactivity of the N-H bonds can be differentiated. The amine-functionalized analogues of other heterocyclic systems are often accessed by the reduction of precursor nitro-compounds, where the regioselective installation of the nitro groups is the key control element. rsc.org For a molecule like 1-Benzofuran-4,6-diamine, the C4-NH2 and C6-NH2 groups are in different chemical environments, which could potentially be exploited for selective reactions, although specific studies on this are scarce. The development of methods that can predictably functionalize one specific site among the many available remains a significant goal in the synthetic chemistry of this compound class. nih.gov

Mechanistic Investigations of Chemical Reactions

The reactions involving 1-Benzofuran-4,6-diamine and its derivatives proceed through well-established mechanistic pathways common in aromatic and heterocyclic chemistry. These include electrophilic aromatic substitution, nucleophilic substitution on derivatized amino groups, and radical-mediated processes.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is a key consideration. In general, electrophilic attack on benzofuran preferentially occurs at the 2-position. This preference is attributed to the stability of the resulting sigma complex, where the positive charge is effectively stabilized by the adjacent oxygen atom and the fused benzene ring. stackexchange.comechemi.com For 1-Benzofuran-4,6-diamine, the two amino groups, being strong activating groups, will further influence the position of electrophilic attack. Computational studies on the reactivity of aminobenzofurans can provide insights into the most likely sites of substitution by analyzing the electron density and the stability of reaction intermediates. researchgate.net The amino groups direct incoming electrophiles to the ortho and para positions. Therefore, for 1-Benzofuran-4,6-diamine, the positions ortho to the amino groups (positions 5 and 7) are expected to be highly activated towards electrophiles.

A general two-step mechanism is proposed for these electrophilic substitution reactions. nih.gov

Formation of a Sigma Complex: The electrophile forms a sigma-bond with the benzofuran ring, creating a positively charged benzenonium intermediate.

Proton Removal: A proton is then removed from this intermediate, which restores the aromaticity of the ring and yields the substituted benzofuran. nih.gov

Acylation of Amino Groups

The acylation of the amino groups of 1-Benzofuran-4,6-diamine is a common derivatization strategy. This reaction typically proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This is followed by the elimination of a leaving group to form the corresponding amide. The reaction can be influenced by the choice of solvent and the presence of a base to neutralize the acidic byproduct. arkat-usa.org

A plausible mechanism for the trifluoroacetic anhydride (TFAA)-mediated acylation involves the formation of a mixed anhydride from the carboxylic acid and TFAA. arkat-usa.org This mixed anhydride then serves as a potent acylating agent that reacts with the amino group of the benzofuran. arkat-usa.org

Reagent/CatalystReaction TypePlausible Mechanism
Acid Chloride/AnhydrideAcylationNucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of the leaving group.
Carboxylic Acid/TFAAAcylationFormation of a mixed anhydride intermediate which then acylates the amino group. arkat-usa.org

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

The primary aromatic amino groups of 1-Benzofuran-4,6-diamine can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. pku.edu.cnbyjus.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably the Sandmeyer reaction.

The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of substituents, including halogens, cyano groups, and hydroxyl groups, using a copper(I) salt as a catalyst. byjus.comwikipedia.org The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. pku.edu.cnwikipedia.orgbohrium.com

The key steps in the Sandmeyer reaction mechanism are:

Single Electron Transfer: A single electron is transferred from the copper(I) catalyst to the diazonium salt.

Formation of an Aryl Radical: This transfer results in the formation of an aryl radical and the loss of nitrogen gas.

Reaction with the Nucleophile: The aryl radical then reacts with the nucleophile (e.g., a halide ion from the copper salt) to form the final product and regenerate the copper(I) catalyst. byjus.combohrium.com

The ability to perform these transformations on one or both amino groups of 1-Benzofuran-4,6-diamine opens up a wide range of possibilities for creating diverse derivatives.

ReactionReagentsKey IntermediateMechanism
DiazotizationNaNO₂, HClDiazonium SaltElectrophilic attack of the nitrosonium ion on the amino group.
Sandmeyer (Halogenation)CuX (X = Cl, Br)Aryl RadicalRadical-nucleophilic aromatic substitution. byjus.comwikipedia.org
Sandmeyer (Cyanation)CuCNAryl RadicalRadical-nucleophilic aromatic substitution. wikipedia.org

Computational and Theoretical Investigations of 1 Benzofuran 4,6 Diamine

Molecular Modeling and Simulation Approaches for Benzofuran (B130515) Derivatives

Molecular modeling and simulation are essential for studying the behavior of benzofuran derivatives. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate the structural and electronic properties of these compounds. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the structure of benzofuran carboxylic acids, showing good agreement with experimental data. nih.gov These computational approaches are also valuable in designing novel benzofuran derivatives with specific functionalities. jocpr.com

Electronic Structure Analysis and Orbital Participation

The electronic structure of a molecule dictates its reactivity and physical properties. For benzofuran derivatives, computational studies often focus on the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

In a study on 4,6-bis(dimesitylboryl)dibenzofuran, a related polycyclic structure, computational analysis revealed that the p-orbitals of the boron centers contributed equally to the LUMO, indicating significant electronic coupling between them. acs.org This type of analysis helps in understanding the electronic communication between different parts of a molecule. For 1-benzofuran-4,6-diamine, the amino groups at the 4 and 6 positions are expected to act as electron-donating groups, influencing the electron density distribution across the benzofuran ring system and impacting its reactivity and interaction capabilities.

Table 1: Predicted Electronic Properties of a Benzofuran Derivative

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D
Note: These are representative values for a substituted benzofuran derivative and may differ for 1-Benzofuran-4,6-diamine. Data is illustrative and based on typical computational outputs.

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a small molecule, such as a benzofuran derivative, might interact with a biological target like an enzyme or receptor.

For example, molecular docking studies on benzofuran-carboxylic acids have been used to investigate their potential as inhibitors of cancer and microbial diseases. nih.gov Similarly, docking studies of benzofuran hybrids have helped in identifying their potential as dual inhibitors of PI3K and VEGFR-2, enzymes implicated in cancer. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in some benzofuran-containing compounds, the benzofuran moiety occupies a hydrophobic pocket in the ATP-binding site of enzymes like EGFR, while N-H groups form hydrogen bonds with key amino acid residues. vulcanchem.com

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

Intermolecular interactions play a significant role in how these molecules behave in a biological environment. The amino groups in 1-benzofuran-4,6-diamine are capable of forming strong hydrogen bonds, which are critical for molecular recognition. The aromatic benzofuran core can participate in π-π stacking interactions, another important force in the binding of molecules to biological targets. vulcanchem.com Computational methods can quantify the strength and geometry of these interactions, providing a detailed picture of the binding mode. For example, studies on other benzofuran derivatives have highlighted the importance of intramolecular hydrogen bonds in stabilizing specific conformations. researchgate.net

Table 2: Common Intermolecular Interactions in Benzofuran Derivatives

Interaction TypeDescriptionPotential Role in 1-Benzofuran-4,6-diamine
Hydrogen BondingOccurs between a hydrogen atom bonded to an electronegative atom (like N or O) and another electronegative atom.The amino groups (-NH2) at positions 4 and 6 can act as hydrogen bond donors, while the furan (B31954) oxygen can act as an acceptor.
π-π StackingAn attractive, noncovalent interaction between aromatic rings.The aromatic benzofuran ring system can engage in π-π stacking with aromatic residues in a protein's active site.
Hydrophobic InteractionsThe tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution.The benzofuran ring is largely hydrophobic and can interact favorably with nonpolar regions of a binding pocket.

Reaction Mechanism Prediction and Validation through Computational Methods

Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates of a reaction pathway, researchers can predict the most likely mechanism for the synthesis of complex molecules like benzofuran derivatives.

For instance, plausible mechanisms for the synthesis of various benzofuran derivatives have been proposed and supported by computational studies. researchgate.net These studies can help in optimizing reaction conditions to improve yields and selectivity. Theoretical investigations can also be used to understand the radical reactions involved in the synthesis of 3-substituted benzofurans. nih.gov By understanding the underlying reaction mechanisms, chemists can design more efficient and novel synthetic routes to compounds like 1-benzofuran-4,6-diamine.

Advanced Academic Applications and Research Directions

Role in Polymer Chemistry and Materials Science

The bifunctional nature of 1-Benzofuran-4,6-diamine, possessing two primary amine groups, makes it a candidate monomer for step-growth polymerization. Benzofuran (B130515) derivatives are generally recognized for their utility in polymer chemistry, contributing to the synthesis of high-performance polymers with desirable thermal and mechanical properties researchgate.netnih.gov.

Monomer Applications in Polyamides, Polyarylates, Polybenzimidazoles, and Polyesters

The amine functionalities on the 1-benzofuran scaffold are suitable for forming various polymeric linkages. While direct polymerization studies involving 1-Benzofuran-4,6-diamine are not extensively documented, the chemistry of related benzofuran-based monomers provides significant precedent.

Polyamides: Aromatic diamines are fundamental monomers for synthesizing aramids (aromatic polyamides), which are known for their high strength and thermal stability. The reaction of a diamine with a diacid chloride through condensation polymerization yields the polyamide linkage. For instance, the related monomer 2,9-diamino benzofuro[2,3-b]benzofuran has been successfully polymerized with various aromatic diacids to create novel polyamides with enhanced thermal stabilities researchgate.net. Similarly, poly(benzofuran-co-arylacetic acid) has been cross-linked using diamines to form amide moieties, indicating the reactivity of such systems mdpi.com.

Polybenzimidazoles (PBIs): PBIs are a class of thermally stable polymers often used in demanding applications like aerospace and firefighting apparel. Their synthesis typically involves the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. Aromatic diamines can also be used to synthesize poly(amide-benzimidazole)s, which incorporate both amide and imidazole (B134444) linkages into the polymer backbone researchgate.net.

Polyarylates and Polyesters: While the synthesis of polyesters and polyarylates typically involves diols and diacids, diamines can be incorporated to create poly(ester-amide)s. These polymers blend the properties of both polyesters and polyamides. The synthesis of unsaturated poly(ester amide)s has been explored using diamines, although challenges such as side reactions need to be managed mdpi.com.

The incorporation of the rigid and planar benzofuran nucleus from 1-Benzofuran-4,6-diamine into these polymer backbones would be expected to enhance properties such as thermal stability, glass transition temperature (Tg), and mechanical strength.

Table 1: Potential Polymer Architectures Incorporating Benzofuran Diamine

Polymer ClassCo-monomer TypeResulting LinkagePotential Properties
PolyamideDicarboxylic Acid/Diacyl ChlorideAmideHigh thermal stability, mechanical strength
PolybenzimidazoleDicarboxylic AcidImidazoleExcellent thermal and chemical resistance
Poly(ester amide)Diacid and DiolEster and AmideHybrid properties, tunable characteristics

Bio-Based Polymer Synthesis

There is a significant drive to develop polymers from renewable resources to reduce reliance on petrochemical feedstocks dtic.mil. Furan-based compounds, derivable from biomass, are key platform chemicals in this effort mdpi.comresearchgate.net. Furan-based diamines have been successfully used to synthesize bio-based polyimides and polyamides mdpi.comresearchgate.netresearchgate.net. For example, difuran diamine has been employed to create bio-based benzoxazine (B1645224) monomers and polymers, which exhibit high char yields and thermal stability, making them suitable for high-temperature applications researchgate.netresearchwithrowan.com.

Although 1-benzofuran-4,6-diamine itself is not directly derived from simple sugars in the same way as furfural, its synthesis can incorporate bio-derived precursors. Its use as a monomer would contribute to the development of partially bio-based, high-performance polymers, aligning with sustainability goals in materials science.

Applications in Organic Electronics Research

Benzofuran and its derivatives are π-electron-rich aromatic systems, a feature that is often exploited in materials for organic electronics researchgate.net. The extended conjugation within the benzofuran ring system can facilitate charge transport. While research has more frequently focused on larger, more conjugated systems like dibenzofuran (B1670420) for applications in organic light-emitting diodes (OLEDs), the fundamental benzofuran structure is a valuable component researchgate.net.

The amine groups on 1-Benzofuran-4,6-diamine could be used to attach other electroactive moieties or to improve solubility and film-forming properties of conjugated polymers. Its role could be as a building block in hole-transporting materials or as a component in thermally activated delayed fluorescence (TADF) emitters, although specific research in this area remains to be explored.

Scaffolding in Molecular Design and Chemical Biology

The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry. Its structure is found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govtaylorandfrancis.comnih.govscienceopen.com. This makes the benzofuran core an attractive starting point for the design of new therapeutic agents and biological tools.

Design Principles for Molecular Probes and Covalent Inhibitors

Molecular Probes: Fluorescent molecular probes are essential tools for imaging and sensing in biological systems. The benzofuran scaffold possesses intrinsic fluorescence that can be modulated by the introduction of substituents nih.gov. The amine groups of 1-Benzofuran-4,6-diamine serve as convenient handles for attaching fluorophores, quenchers, or targeting ligands. The design of such probes often involves creating a system where a biological event, such as binding to a specific protein, triggers a change in the fluorescence signal microsynth.com.

Covalent Inhibitors: Covalent inhibitors form a stable chemical bond with their biological target, often leading to irreversible inhibition and prolonged therapeutic effects wuxiapptec.com. The design of these inhibitors involves a scaffold that provides binding affinity and selectivity, and a reactive "warhead" that forms the covalent bond, typically with a nucleophilic amino acid residue like cysteine on the target protein nih.govnih.gov. The 1-Benzofuran-4,6-diamine scaffold could be elaborated by attaching a suitable electrophilic warhead (e.g., an acrylamide (B121943) or chloroacetamide) to one of the amine groups, while the other amine or the benzofuran ring itself could be modified to optimize non-covalent interactions with the target protein.

Exploration of Multi-Target Modulators

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with several targets simultaneously, which can offer improved efficacy and a lower likelihood of drug resistance. The benzofuran scaffold has been employed in the design of MTDLs, for example, in the development of inhibitors for Alzheimer's disease that target multiple enzymes researchgate.netresearchgate.net.

The 1-Benzofuran-4,6-diamine structure provides two distinct points for chemical modification. This allows for the strategic introduction of different pharmacophores, each designed to interact with a different biological target. This modular design principle is central to the development of MTDLs, where the benzofuran core acts as a rigid spacer to correctly orient the different binding elements.

Studies on Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

The benzofuran scaffold is a recurring motif in many biologically active compounds, prompting investigations into their interactions with various biological macromolecules. While specific studies on 1-Benzofuran-4,6-diamine are not extensively documented in publicly available literature, research on analogous benzofuran derivatives provides significant insights into their potential molecular interactions.

Enzyme and Receptor Interactions:

Benzofuran derivatives have been identified as potent and selective agonists for specific receptors. For instance, certain benzofuran analogues have been developed as selective S1P1 receptor agonists. nih.gov The structure-activity relationship studies on these compounds revealed that minor modifications to the benzofuran core could significantly influence their binding potency and selectivity for the S1P1 receptor over other subtypes like S1P3. nih.gov This highlights the potential of the benzofuran scaffold in designing receptor-specific modulators.

Furthermore, some benzofuran derivatives have been evaluated for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease. rsc.org While the tested benzofuran derivatives in one study showed weak anti-AChE activities compared to the reference compound, it underscores the exploration of this chemical class as enzyme inhibitors. rsc.org

DNA Binding and Interaction:

The interaction of benzofuran derivatives with DNA has been a subject of interest, particularly in the context of developing new therapeutic agents. Studies on pyrrolobenzodiazepines with a benzofuran moiety have demonstrated their ability to bind to and stabilize DNA. researchgate.net The orientation of the benzofuran scaffold within these molecules was found to be crucial for their DNA stabilizing efficacy. researchgate.net

Research on 4-nitrophenyl functionalized benzofuran derivatives has also shed light on their potential to interact with telomeric DNA. mdpi.com Additionally, spectroscopic and in silico studies have shown that benzofuran derivatives can bind to serum albumins, such as bovine serum albumin (BSA), suggesting their potential for transport and delivery in biological systems. scienceopen.com The binding affinity of these derivatives to BSA was observed to be in the nanomolar range, indicating a strong interaction. scienceopen.com

Below is a table summarizing the interaction of selected benzofuran derivatives with biological macromolecules:

Benzofuran Derivative ClassInteracting MacromoleculeType of InteractionKey Findings
Benzofuran S1P1 AgonistsS1P1 ReceptorAgonismHigh potency and selectivity over S1P3 receptor. nih.gov
PyrrolobenzodiazepinesDNABinding and StabilizationThe orientation of the benzofuran moiety is critical for activity. researchgate.net
4-Nitrophenyl Functionalized BenzofuransTelomeric DNABindingPotential for interaction with specific DNA structures. mdpi.com
4-Nitrophenyl Functionalized BenzofuransBovine Serum Albumin (BSA)BindingHigh-affinity binding, suggesting potential for protein transport. scienceopen.com

Mechanistic Studies of Molecular Interactions (e.g., Radical Scavenging Pathways)

The antioxidant potential of benzofuran derivatives has been a significant area of research, with studies focusing on their ability to scavenge free radicals. While the specific radical scavenging pathways of 1-Benzofuran-4,6-diamine have not been detailed, the general mechanisms for benzofuran compounds have been explored.

Many benzofuran compounds exhibit antioxidant activity, which is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. scienceopen.com The presence of hydroxyl or amino groups on the benzofuran ring is generally considered to enhance this activity.

Studies on various synthetic benzofuran derivatives have demonstrated their capacity for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing activity potential (FRAP). nih.gov For example, certain novel benzofuran derivatives have shown moderate radical scavenging activity and very good reducing activity in comparison to standard antioxidants like BHT and TBHQ. nih.gov The antioxidant activity of these compounds is influenced by the nature and position of substituents on the benzofuran ring system. scienceopen.com

The proposed mechanism for the radical scavenging activity of phenolic or amino-substituted benzofurans often involves the formation of a stable resonance-delocalized radical after the donation of a hydrogen atom. The stability of this resulting radical is a key factor in the antioxidant efficacy of the parent molecule.

The following table outlines the antioxidant activities of some benzofuran derivatives:

Benzofuran DerivativeAntioxidant AssayResult
Novel Benzofuran Derivative 10bDPPH Radical ScavengingModerate activity. nih.gov
Novel Benzofuran Derivative 10bFerric Reducing Activity Potential (FRAP)Very good reducing activity. nih.gov
General Benzofuran CompoundsDPPH Radical ScavengingVarying degrees of activity depending on substitution. scienceopen.com

Derivatization for Advanced Analytical Chemistry Methodologies

The benzofuran core structure is not only a key pharmacophore in medicinal chemistry but also serves as a foundational structure for the development of derivatization reagents used in advanced analytical chemistry methodologies. researchgate.net Chemical derivatization is a technique employed to modify an analyte to enhance its detectability and improve separation efficiency in methods like high-performance liquid chromatography (HPLC). researchgate.net

Reagents with a benzofurazan (B1196253) (2,1,3-benzoxadiazole) structure, which is closely related to benzofuran, have been developed for this purpose. researchgate.net These reagents offer several advantages, including a relatively small molecular size that promotes high reactivity with target compounds and a moderate hydrophobicity that makes the resulting derivatives suitable for separation by reversed-phase HPLC. researchgate.net

These derivatization reagents are particularly useful for the analysis of compounds that lack a strong chromophore or fluorophore, thus enabling their sensitive detection. The applications of such reagents are diverse, including the analysis of amino acids, peptides, proteins, and fatty acids in biological samples. researchgate.net The development of fluorogenic benzofuran-based derivatization reagents has been a significant advancement, allowing for highly sensitive fluorescence detection in HPLC. researchgate.net

While specific derivatization of 1-Benzofuran-4,6-diamine for analytical purposes is not widely reported, the presence of two primary amine groups makes it a prime candidate for derivatization with various reagents, including those based on the benzofuran structure itself, to facilitate its analysis in complex matrices.

Here is a table summarizing the types of benzofuran-related derivatization reagents and their applications:

Derivatization Reagent TypeAnalytical TechniqueApplicationAdvantage
Fluorogenic Benzofurazan ReagentsHPLC with Fluorescence DetectionAnalysis of amines, amino acids, peptides. researchgate.netHigh sensitivity and selectivity. researchgate.net
Water-Soluble Benzofurazan ReagentsHPLCAnalysis of compounds in aqueous samples. researchgate.netImproved compatibility with aqueous mobile phases. researchgate.net
Benzofurazan Reagents for Mass SpectrometryHPLC-MSAnalysis of various biomolecules. researchgate.netEnhanced ionization efficiency and structural information. researchgate.net

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